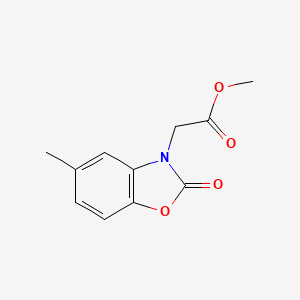![molecular formula C18H28N2O3S B3449904 4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B3449904.png)
4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide
Descripción general
Descripción
4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AZP is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe candidate for further study.
However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has only been studied in a limited number of animal models, and its effects in humans are not yet known.
Direcciones Futuras
There are a number of future directions for research on 4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects or drug interactions.
Aplicaciones Científicas De Investigación
4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15(2)19-24(22,23)17-10-7-16(8-11-17)9-12-18(21)20-13-5-3-4-6-14-20/h7-8,10-11,15,19H,3-6,9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUQOVBGZNMKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-methoxyphenoxy)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3449825.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3449831.png)
![5-{[(3-methylphenyl)amino]methyl}-8-quinolinol](/img/structure/B3449838.png)
![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B3449840.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3449854.png)
![methyl {2-chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3449859.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B3449867.png)
![methyl [2-chloro-4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenoxy]acetate](/img/structure/B3449874.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine](/img/structure/B3449883.png)
![N-(2-methoxybenzyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B3449893.png)
![2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B3449919.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3449925.png)
